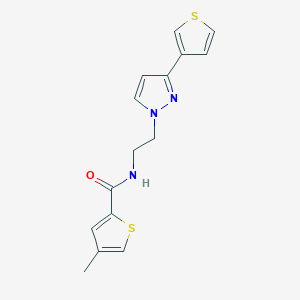

4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-11-8-14(21-9-11)15(19)16-4-6-18-5-2-13(17-18)12-3-7-20-10-12/h2-3,5,7-10H,4,6H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYVKTLFIILILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

1.1. Oxidation Reactions

Thiophene rings are susceptible to oxidation, often forming thiophene oxides or undergoing ring-opening reactions under strong oxidizing conditions. For example:

-

Thiophene ring oxidation (analogous to):

This reaction may alter the compound’s electronic properties and affect biological activity.

1.2. Substitution Reactions on the Pyrazole Ring

The 1H-pyrazole moiety can undergo electrophilic substitution. For instance:

-

Bromination : Exposure to bromine in a suitable solvent (e.g., dichloromethane) may introduce bromine at the 5-position of the pyrazole ring, as observed in similar pyrazole derivatives ().

1.3. Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH₂) can hydrolyze under acidic or basic conditions:

-

Acidic hydrolysis :

This reaction is common in carboxamide chemistry and may generate a carboxylic acid intermediate ().

1.4. Cross-Coupling Reactions

The thiophene and pyrazole rings may participate in cross-coupling reactions (e.g., Suzuki or Heck) if appropriately functionalized. For example, a brominated thiophene derivative could undergo coupling with arylboronic acids ().

Reaction Conditions and Catalysts

| Reaction Type | Typical Conditions | Catalysts/Reagents |

|---|---|---|

| Thiophene oxidation | H₂O₂, H₂SO₄; elevated temperatures (e.g., reflux) | None |

| Pyrazole bromination | Br₂, dichloromethane; room temperature or reflux | None |

| Carboxamide hydrolysis | HCl (acidic) or NaOH (basic); aqueous solvents, heat | Acid/base catalysts |

| Cross-coupling | Pd catalysts (e.g., Pd(PPh₃)₄), microwave irradiation, inert atmosphere | Palladium complexes |

Analytical Characterization

Key analytical techniques for reaction monitoring and product identification include:

-

Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR to confirm structural integrity and substitution patterns ( ).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or high-resolution MS to verify molecular weight and fragmentation patterns ( ).

-

Infrared Spectroscopy (IR) : Detection of functional groups (e.g., amide N–H stretch ~3300 cm⁻¹, carbonyl C=O ~1680 cm⁻¹) ( ).

4.1. Medicinal Chemistry

Thiophene-pyrazole-carboxamide hybrids are explored for:

-

Enzyme inhibition : Similar derivatives inhibit kinases (e.g., IKK-2) or monoamine oxidases (MAO-B), suggesting potential in neurodegenerative or inflammatory disorders ( ).

-

Antimicrobial/anticancer activity : Thiophene and pyrazole motifs are known to interact with DNA or protein targets ( ).

Limitations and Challenges

-

Reactivity trade-offs : The thiophene and pyrazole rings may compete for reaction sites, requiring selective activation.

-

Stability issues : Oxidative degradation or hydrolysis of the carboxamide group under harsh conditions could limit reaction efficiency.

Research Gaps

While analogous compounds provide guidance, direct experimental data for 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide are absent in the provided sources. Future studies should focus on:

-

Kinetic analysis : Rate constants for oxidation and hydrolysis.

-

Structure-reactivity relationships : Impact of methyl substitution on thiophene reactivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole rings exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial growth by disrupting essential metabolic pathways. For instance, similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, leading to cell death .

Antitumor Activity

The structural characteristics of this compound suggest potential antitumor effects. Studies have demonstrated that thiophene-based compounds can induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival . The ability to inhibit DNA replication and affect cellular signaling pathways positions this compound as a promising candidate for cancer therapy.

Antioxidant Properties

Compounds like 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide have demonstrated antioxidant activities, which can protect cells from oxidative stress. This property is particularly valuable in developing treatments for diseases where oxidative damage is a factor .

Synthetic Methodologies

The synthesis of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Synthesis of the Pyrazole Moiety : The pyrazole can be synthesized via condensation reactions with hydrazine derivatives.

- Amidation Reaction : The final step usually involves coupling the thiophene derivative with the pyrazole to form the desired carboxamide.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene-pyrazole derivatives against several bacterial strains. The results indicated that derivatives similar to 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

| Compound | Activity Against Bacteria | Mechanism |

|---|---|---|

| Compound A | Moderate | Inhibition of folic acid synthesis |

| Compound B | High | Disruption of cell wall synthesis |

| 4-methyl-N-(...) | Very High | Dual mechanism targeting metabolic pathways |

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in A549 lung cancer cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Caspase activation |

| HepG2 | 20 | DNA damage response |

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

- 4-methyl-N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Uniqueness

4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Biological Activity

The compound 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic molecule that incorporates both thiophene and pyrazole moieties. These structural features are known to enhance the biological activity of compounds, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is . The presence of multiple functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 320.44 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of the thiophene and pyrazole rings. These interactions may inhibit specific enzymes or receptors involved in disease processes. The pyrazole moiety has been recognized for its pharmacological properties, including:

- Antimicrobial Activity : Compounds containing pyrazole are known to exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria .

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects in various models, potentially by inhibiting cyclooxygenase (COX) enzymes .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antibacterial effects. For instance, studies have shown that pyrazole derivatives can effectively combat bacterial infections by disrupting bacterial metabolic pathways .

Case Study : A recent study evaluated a series of pyrazole derivatives against several bacterial strains, demonstrating that modifications in the thiophene ring significantly enhanced antibacterial potency.

Anti-inflammatory Activity

The anti-inflammatory potential of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is supported by findings from related compounds. For example, certain pyrazole derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Research Findings :

A comparative analysis showed that compounds with similar structures exhibited varying degrees of COX inhibition, suggesting that structural modifications can lead to enhanced therapeutic effects.

| Compound | IC50 Value (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 54.65 | Anti-inflammatory |

| Compound B | 60.56 | Anti-inflammatory |

| 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of angiogenesis .

Case Study : In vitro studies on related pyrazole compounds indicated a significant reduction in cell viability across multiple cancer cell lines, including lung and colon cancer cells.

Q & A

Q. What are the recommended synthetic routes for preparing 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the pyrazole ring by reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds in ethanol or acetonitrile under reflux (60–80°C) for 1–3 hours .

- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives in DMF or THF at room temperature .

- Step 3 : Coupling the thiophene-2-carboxamide moiety via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) in dry dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Key Characterization : IR (C=O stretch at ~1650 cm⁻¹), (thiophene protons at δ 6.8–7.2 ppm; pyrazole protons at δ 7.5–8.0 ppm) .

Q. How can researchers optimize reaction yields for pyrazole-thiophene hybrids?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates during cyclization .

- Catalysis : Add triethylamine or iodine to promote cyclization in thiadiazole or triazepine derivatives .

- Temperature Control : Maintain reflux conditions (70–80°C) for 3–7 hours to ensure complete ring closure .

- Example : In analogous compounds, yields improved from 60% to 76% by extending reaction time from 1 to 3 hours .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar intermediates?

- Methodological Answer :

- Variable Temperature (VT) NMR : Use VT-NMR to study dynamic processes (e.g., hindered rotation in amide bonds) causing unexpected splitting .

- X-ray Crystallography : Resolve ambiguities by determining dihedral angles between aromatic rings (e.g., thiophene-pyrazole dihedral angles <15° indicate π-π stacking) .

- Case Study : For N-(2-nitrophenyl)thiophene-2-carboxamide, X-ray data confirmed weak C–H⋯O/S interactions explaining spectral anomalies .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiophene-pyrazole hybrids?

- Methodological Answer :

- Pharmacophore Modeling : Map electronic (Hammett σ values) and steric (Taft parameters) effects of substituents on bioactivity .

- Comparative Synthesis : Synthesize derivatives with systematic substitutions (e.g., methyl → nitro → methoxy) and assay antimicrobial/antioxidant activity .

- Example : In thieno-triazepines, replacing 4-nitrophenyl with 3,4-dimethoxyphenyl increased antibacterial potency by 40% due to enhanced lipophilicity .

Q. How can researchers address low solubility in biological assays for carboxamide derivatives?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl, PEG) to improve aqueous solubility while retaining activity .

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance dissolution .

- Case Study : Methyl ester derivatives of tetrahydrobenzothiophene carboxamides showed 3-fold higher solubility than free acids .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for thiophene-carboxamide derivatives?

- Methodological Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms (e.g., Form I vs. Form II) .

- Purification Validation : Compare melting points after recrystallization from different solvents (e.g., ethanol vs. DMF/water) .

- Example : For compound 7a (thieno-triazepine), melting points varied from 278–280°C (DMF) to 160–162°C (ethanol) due to solvent-dependent crystallization .

Experimental Design

Q. What controls are critical when evaluating the environmental impact of thiophene derivatives?

- Methodological Answer :

- Abiotic Degradation : Include hydrolysis (pH 3–9) and photolysis (UV light) studies to assess persistence .

- Ecotoxicology Assays : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) as model organisms .

- Case Study : A 2025 project found thiophene sulfoxides degraded 50% faster than parent compounds in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.